

Vidofludimus Calcium: Long-Term Efficacy Data

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Vidofludimus

CAS No.: 7178240-30-1

Cat. No.: S548869

Get Quote

Trial & Population	Efficacy Endpoint	Result	Key Supportive Data
<p> Phase 2 EMPHASIS [1] [2] [3] (<i>Relapsing-Remitting MS</i>) Patients free of 12-week CDW (Week 144) 92.3% [1] [2] [3] • Disability Events: Of 29 CDW events, 44.8% were relapse-associated worsening (RAW), and only 13.8% were progression independent of relapse activity (PIRA) [1] [2]. Phase 2 EMPHASIS [1] [2] [3] (<i>Relapsing-Remitting MS</i>) Patients free of 24-week CDW (Week 144) 92.7% [1] [2] [3] • Safety: Low discontinuation rate (~6.4% annualized); favorable safety/tolerability profile observed for up to 5.5 years [1]. Phase 2 CALLIPER [1] [4] (<i>Progressive MS</i>) Risk reduction of 24wCDW (vs. Placebo) 23.8% overall (HR 0.762) [1] • In non-inflammatory patients: 33.7% risk reduction (HR 0.663) in patients without gadolinium-enhancing (Gd+) lesions at baseline [1]. Phase 2 CALLIPER [1] [4] (<i>Primary Progressive MS subpopulation</i>) Risk reduction of 24wCDW (vs. Placebo) 31.3% (HR 0.687) [1] [4] • In non-inflammatory PPMS patients: 34.4% risk reduction (HR 0.656) in PPMS patients without Gd+ lesions [1]. Phase 2 CALLIPER [1] (<i>Progressive MS</i>) Probability of 24wCDI (vs. Placebo) Over two-fold higher (HR 2.441) [1] • Subtype Consistency: Consistent trend in PPMS (HR 2.823) and non-active SPMS (HR 1.813) populations [1]. </p>			

Experimental Protocols & Methodologies

The data in the summary table comes from two core clinical trials. Here is a detailed look at their designs.

Phase 2 EMPHASIS Trial (NCT03846219) in RRMS

This trial provides the long-term data for RRMS [2] [3].

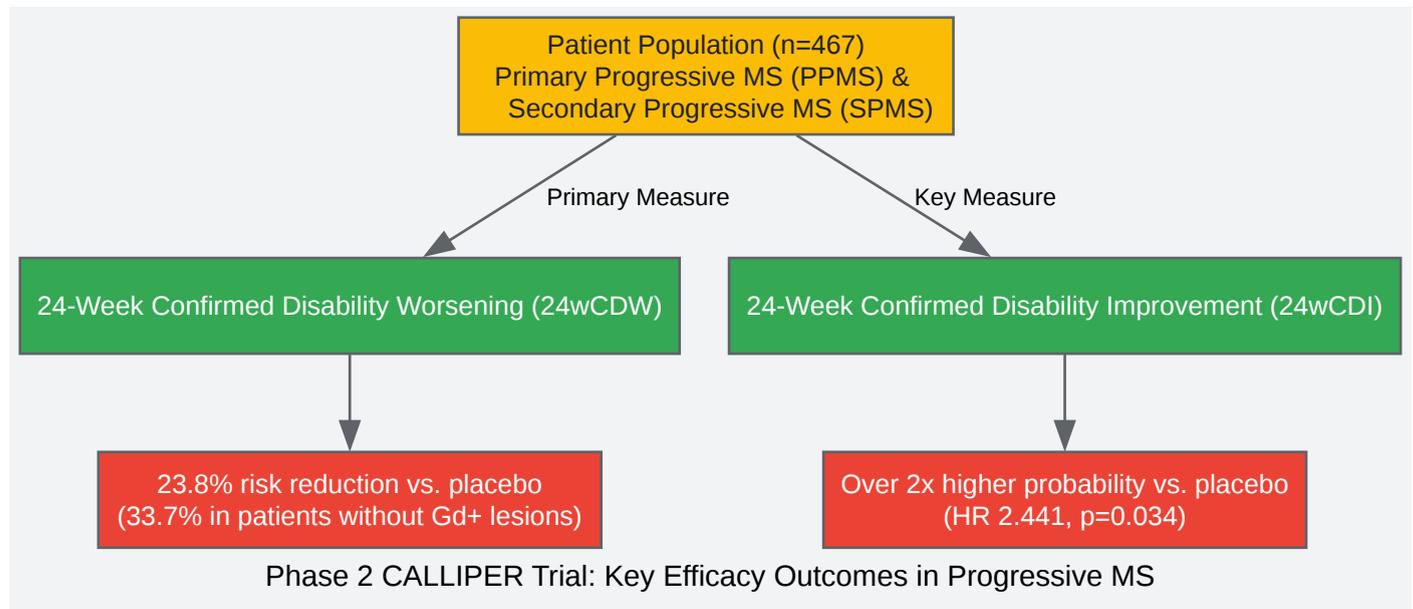
- **Study Design:** An international, multicenter, double-blind, placebo-controlled, randomized, parallel-group study [2] [3].
- **Blinded Period:** A 24-week main treatment period where patients were randomized to receive either 10 mg, 30 mg, or 45 mg of **vidofludimus** calcium once daily, or a placebo [2].
- **Open-Label Extension (OLE):** Patients who completed the main period could enter an OLE period, which is planned to continue for up to 9.5 years to assess long-term safety and efficacy [2] [3]. Following the blinded period, all patients in the OLE received a 30 mg dose once daily [2].
- **Patient Population:** 268 patients with RRMS started the trial, 254 entered the OLE, and 182 patients (71.6% of those starting OLE) were evaluated at the Week 144 data cut-off, representing approximately 952 cumulative treatment years [1] [2].
- **Primary Endpoints:** The trial met its primary and key secondary endpoints with high statistical significance in the blinded period, though the specific endpoints are not detailed in the provided results [2].
- **Key Efficacy Measures:** In the OLE, efficacy was measured by the proportion of patients remaining free of **12-week and 24-week Confirmed Disability Worsening (CDW)**, as measured by the Expanded Disability Status Scale (EDSS) [1] [2].

Phase 2 CALLIPER Trial (NCT05054140) in PMS

This trial provides the long-term data for progressive forms of MS [1] [4].

- **Study Design:** A placebo-controlled trial in patients with progressive MS (PPMS and SPMS) who had no relapses in the two years before enrollment [1] [4].
- **Patient Population:** 467 patients with progressive MS, comprising 32.5% with Primary Progressive MS (PPMS), 57.4% with non-active Secondary Progressive MS (naSPMS), and 10.1% with active SPMS [1] [4]. Most patients (83.7%) had no gadolinium-enhancing (Gd+) lesions on MRI at baseline, indicating a largely non-inflammatory disease state [4].
- **Primary Goal:** The primary goal was to measure the effect on brain atrophy (brain tissue loss) over 2.5 years. **Vidofludimus** calcium showed a 4.7% reduction in brain shrinkage versus placebo, but this result was not statistically significant [4].
- **Key Efficacy Measures:** The key outcomes reported were:
 - **24-week Confirmed Disability Worsening (24wCDW):** A persistent increase in EDSS score.
 - **24-week Confirmed Disability Improvement (24wCDI):** A persistent decrease in EDSS score, which is a notable measure of potential neuroprotection and recovery [1].

The workflow and primary findings of the CALLIPER trial can be visualized as follows:



[Click to download full resolution via product page](#)

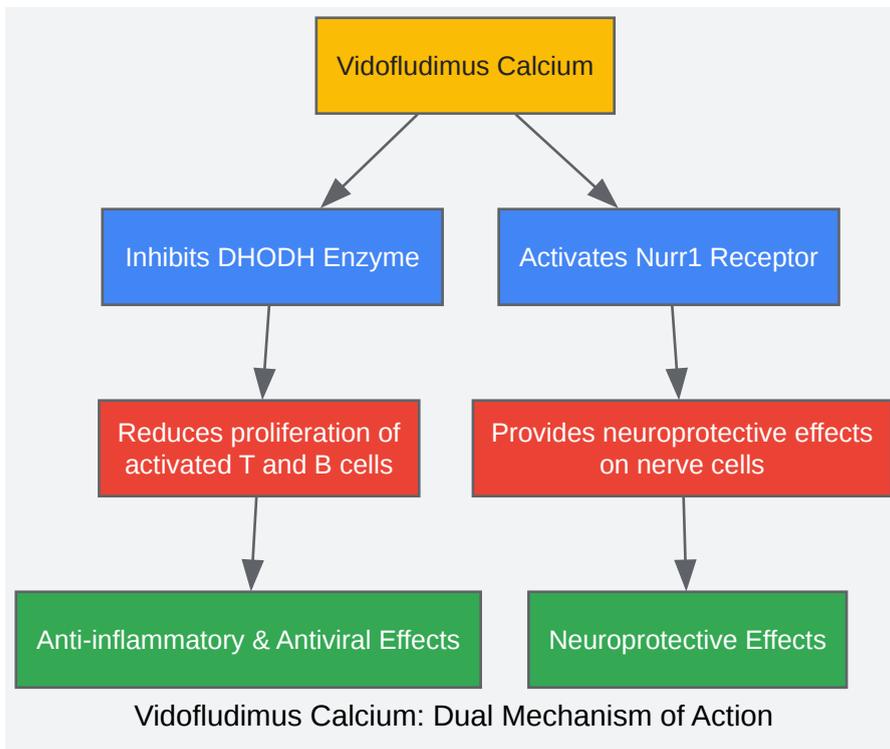
Mechanism of Action & Comparative Advantage

Vidofludimus calcium's efficacy is attributed to its unique dual mechanism of action, which targets both inflammatory and neurodegenerative processes in MS [2] [4].

Dual Mode of Action

- **Anti-inflammatory & Antiviral Effects:** It is a highly selective inhibitor of the enzyme **dihydroorotate dehydrogenase (DHODH)**. This action blocks the *de novo* synthesis of pyrimidines, thereby selectively reducing the proliferation of activated T and B lymphocytes (key immune cells in MS) without affecting resting immune cells. This targeted approach aims to reduce inflammatory attacks without causing broad immunosuppression [2] [4] [3].
- **Neuroprotective Effects:** It is a first-in-class activator of the **nuclear receptor-related 1 (Nurr1)** transcription factor. Activating Nurr1 is believed to provide direct and indirect protective effects on nerve cells (neurons), potentially addressing the diffuse, chronic inflammation and neurodegeneration that drives disease progression, particularly in progressive MS [1] [2] [4].

This mechanism is summarized in the pathway diagram below:



[Click to download full resolution via product page](#)

Comparison with Established Therapies

This dual mechanism may offer distinct advantages, especially for patients with non-inflammatory disease.

- **vs. Teriflunomide (another DHODH inhibitor):** Preclinical data suggests **vidofludimus** calcium is **2.6 times more potent** in inhibiting human DHODH. It also has a more favorable chemical structure, leading to fewer off-target effects, which may contribute to its clean safety profile [5].
- **vs. Ocrevus (ocrelizumab, an anti-CD20 antibody for PPMS):** While Ocrevus is a standard of care, its benefit is largely limited to patients with inflammatory activity (e.g., Gd+ lesions) [4]. A key differentiator for **vidofludimus** calcium is that its effect on reducing disability progression was **consistent regardless of the presence of baseline inflammatory lesions** [1] [4]. This suggests potential for treating a broader range of progressive MS patients, including those with purely neurodegenerative disease.

Conclusion

In summary, the long-term data paints a promising picture of **vidofludimus** calcium:

- In **RRMS**, it shows a high rate of patients remaining free from disability progression over 144 weeks, with a clean long-term safety profile [1] [2].
- In **PMS**, it demonstrates a significant ability to reduce disability worsening and, notably, to promote confirmed disability improvement, even in patients without active inflammation—a population with very limited treatment options [1] [4].

Its unique dual mechanism, combining targeted immunomodulation with direct neuroprotection, positions it as a potential future therapy that could address both the inflammatory and neurodegenerative components of multiple sclerosis.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Immunic Presented Key Vidofludimus Calcium Data at the 41st... [pharmiweb.com]
2. Immunic Reports New, Positive Long - Term ... — TradingView News [tradingview.com]
3. - Long Extension Term Demonstrates Sustained Effect of... Data [neurologylive.com]
- 4.ECTRIMS 2025 : Vidofludimus calcium shows promise against MS [multiplesclerosisnewstoday.com]
5. calcium, a next generation DHODH inhibitor for the... Vidofludimus [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Vidofludimus Calcium: Long-Term Efficacy Data]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548869#vidofludimus-long-term-efficacy-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com